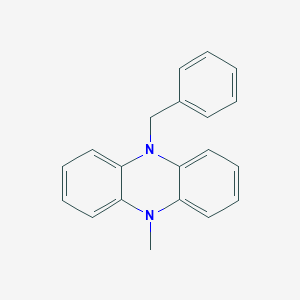
5-Benzyl-10-methyl-5,10-dihydrophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-10-methyl-5,10-dihydrophenazine is a chemical compound with the molecular formula C20H18N2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-10-methyl-5,10-dihydrophenazine typically involves the reaction of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method includes the condensation of benzylamine with a methyl-substituted phenazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-10-methyl-5,10-dihydrophenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds.
Aplicaciones Científicas De Investigación
5-Benzyl-10-methyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in studies involving electron transfer processes and as a probe for investigating biological redox reactions.
Industry: It may be used in the production of dyes, pigments, and other materials requiring stable, nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-10-methyl-5,10-dihydrophenazine involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, making it useful in various biochemical and industrial processes. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate electron transfer, contributing to its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-5,10-dihydrophenazine
- 5,10-Dimethyldihydrophenazine
- 5,10-Dihydrophenazine
Uniqueness
Compared to similar compounds, 5-Benzyl-10-methyl-5,10-dihydrophenazine is unique due to the presence of both benzyl and methyl groups. These substituents can influence its chemical reactivity, stability, and potential applications. The benzyl group, in particular, can enhance its ability to participate in specific reactions and interactions, making it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
125106-04-9 |
|---|---|
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
5-benzyl-10-methylphenazine |
InChI |
InChI=1S/C20H18N2/c1-21-17-11-5-7-13-19(17)22(15-16-9-3-2-4-10-16)20-14-8-6-12-18(20)21/h2-14H,15H2,1H3 |
Clave InChI |
CBSIZSYEBDYJSA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


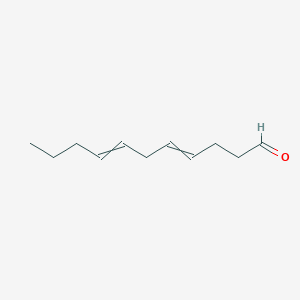
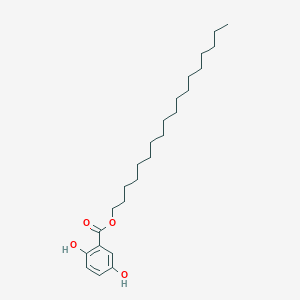

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
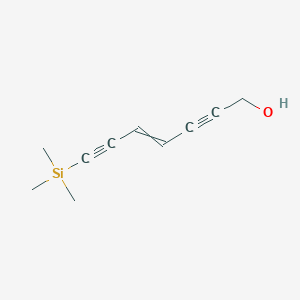
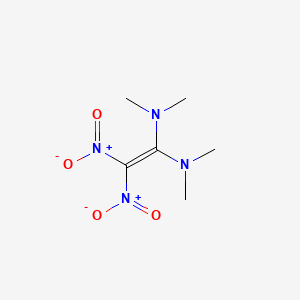
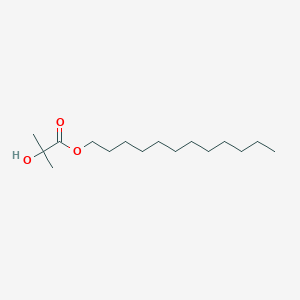
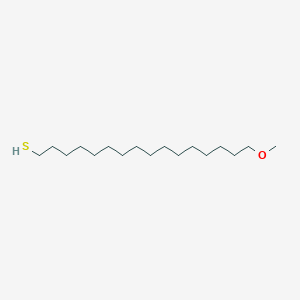
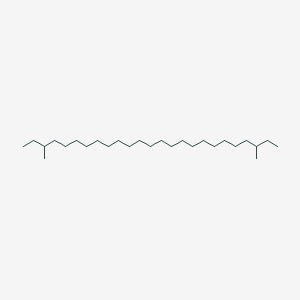
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
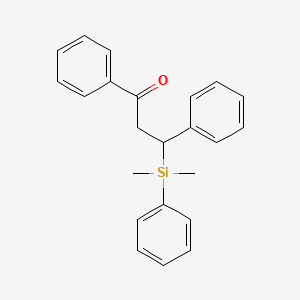
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
